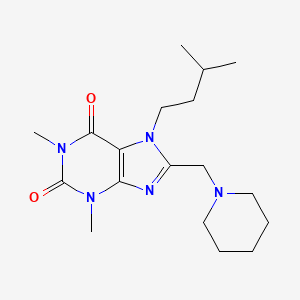

1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes:

Starting Material: The synthesis begins with a purine derivative, such as theobromine or caffeine.

Alkylation: The purine derivative undergoes alkylation with 3-methylbutyl bromide to introduce the 3-methylbutyl group at the 7-position.

Piperidinylmethylation: The intermediate is then reacted with piperidine and formaldehyde in a Mannich reaction to introduce the piperidin-1-ylmethyl group at the 8-position.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms.

科学的研究の応用

1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione has several scientific research applications:

Chemistry: Used as a model compound to study purine chemistry and reaction mechanisms.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating conditions such as neurodegenerative diseases and cancer.

Industry: Utilized in the development of new materials and as a precursor for synthesizing other complex molecules.

作用機序

The mechanism of action of 1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.

類似化合物との比較

Similar Compounds

Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with a similar purine structure.

Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.

Theophylline: 1,3-Dimethylxanthine, used in medicine for its bronchodilator properties.

Uniqueness

1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theobromine, this compound has a piperidin-1-ylmethyl group, which may enhance its binding affinity to certain targets and alter its pharmacokinetic profile.

生物活性

1,3-Dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione, also known by its CAS Number 838873-99-7, is a synthetic compound that belongs to the class of purine derivatives. This compound has garnered interest due to its potential therapeutic applications and biological activities, particularly in respiratory conditions and as a biochemical probe.

The molecular formula of this compound is C18H30N5O2 with a molecular weight of 348.5 g/mol. Its structure includes a purine core substituted with various alkyl and piperidine groups, which may influence its biological activity.

| Property | Details |

|---|---|

| CAS Number | 838873-99-7 |

| Molecular Formula | C18H30N5O2 |

| Molecular Weight | 348.5 g/mol |

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors and phosphodiesterase enzymes. These interactions can lead to various pharmacological effects, including bronchodilation and anti-inflammatory actions.

Clinical Studies

A notable clinical study investigated the efficacy of this compound in treating Exercise-Induced Asthma (EIA). The study compared its effects against theophylline, a well-known bronchodilator. Key findings include:

- Study Design : The trial involved 15 asthmatic patients who underwent treatment with two dosages of the compound.

- Results : After three days of treatment, significant improvements in Forced Expiratory Volume in one second (FEV1) were observed compared to baseline measurements. However, no significant differences were noted when compared to theophylline.

- Adverse Effects : Some patients experienced side effects leading to withdrawal from the study, indicating a need for careful dosage management.

Comparative Efficacy Table

| Compound | Dosage (mg/day) | FEV1 Improvement (%) | Side Effects Observed |

|---|---|---|---|

| This compound | Variable | Statistically significant | Yes |

| Theophylline | 600 | Significant | Yes |

Research Findings

Recent studies have explored the broader implications of this compound in various biological contexts:

- Anti-inflammatory Properties : Research indicates potential applications in treating chronic inflammatory diseases due to its ability to modulate immune responses.

- Neurological Applications : Investigations into its effects on neuronal signaling pathways suggest possible benefits in neurological disorders.

- Enzyme Interactions : As a biochemical probe, it has been utilized to study enzyme interactions and pathways relevant to disease mechanisms.

Case Studies

Several case studies have highlighted the utility of this compound in clinical settings:

- Case Study 1 : An asthmatic patient treated with the compound showed marked improvement in symptoms during exercise, suggesting effective bronchodilation.

- Case Study 2 : In patients with chronic obstructive pulmonary disease (COPD), administration led to reduced exacerbation frequency and improved quality of life metrics.

特性

IUPAC Name |

1,3-dimethyl-7-(3-methylbutyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-13(2)8-11-23-14(12-22-9-6-5-7-10-22)19-16-15(23)17(24)21(4)18(25)20(16)3/h13H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOHKSOSQKFYDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。